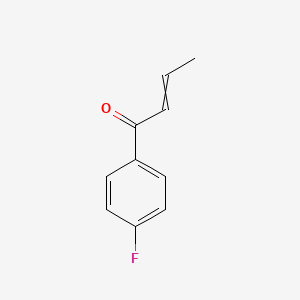

1-(4-Fluorophenyl)but-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

28122-15-8 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-(4-fluorophenyl)but-2-en-1-one |

InChI |

InChI=1S/C10H9FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2-7H,1H3 |

InChI Key |

RWXBVDXHQHMYOF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Position of 1 4 Fluorophenyl but 2 En 1 One Within the α,β Unsaturated Ketone Class

1-(4-Fluorophenyl)but-2-en-1-one belongs to the well-established class of α,β-unsaturated ketones. This classification is defined by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This structural motif imparts unique reactivity to the molecule, making it susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition at the β-carbon. libretexts.org The presence of a 4-fluorophenyl group further distinguishes this particular molecule within its class, influencing its electronic properties and reactivity.

The general structure of an α,β-unsaturated ketone provides two electrophilic sites for nucleophilic attack. The competition between direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition) is a key aspect of their chemistry and is influenced by factors such as the nature of the nucleophile and reaction conditions. libretexts.org

Structural Characteristics and Electronic Features of 1 4 Fluorophenyl but 2 En 1 One

The molecular structure of 1-(4-fluorophenyl)but-2-en-1-one consists of a but-2-en-1-one backbone attached to a 4-fluorophenyl ring. The key structural features include a carbonyl group (C=O) and a conjugated carbon-carbon double bond (C=C). The fluorine atom at the para position of the phenyl ring is a significant electronic feature.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol sigmaaldrich.comnih.gov |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound |

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect through the phenyl ring. This electronic influence affects the reactivity of the entire molecule. Specifically, it can modulate the electrophilicity of both the carbonyl carbon and the β-carbon of the enone system. This tailored electronic profile is a primary reason for the compound's investigation in various chemical contexts.

Rationale for Academic Investigation of 1 4 Fluorophenyl but 2 En 1 One

The academic interest in 1-(4-fluorophenyl)but-2-en-1-one stems from several key factors. The presence of the α,β-unsaturated ketone functionality makes it a versatile building block in organic synthesis. This structural unit can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Furthermore, the incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl group in this compound makes it an attractive precursor or intermediate for the synthesis of potentially bioactive molecules. The study of its reactions and properties provides valuable insights for the design of new therapeutic agents.

Overview of Research Domains and Scope of the Review Pertaining to 1 4 Fluorophenyl but 2 En 1 One

Strategic Retrosynthesis of this compound

A logical retrosynthetic analysis of the target molecule, this compound, reveals several potential bond disconnections. The most apparent disconnection is at the α,β-carbon-carbon double bond, which points to an aldol-type condensation between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). ontosight.aimagritek.commagritek.com This is a common and straightforward approach for constructing α,β-unsaturated ketones. pressbooks.pubwikipedia.orglibretexts.org

Another strategic disconnection involves the bond between the carbonyl carbon and the fluorophenyl ring. This suggests a Friedel-Crafts acylation reaction, where a suitable butenoyl derivative is coupled with fluorobenzene. Alternatively, this bond can be formed via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 4-fluorophenyl organometallic reagent and a butenoyl electrophile. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comresearchgate.net

Furthermore, a 1,4-disconnection strategy can be considered, which would involve the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by further transformations. youtube.com

Established Synthetic Routes for this compound

Several well-established methods are routinely employed for the synthesis of this compound and its analogs. These can be broadly categorized into condensation reactions, transition metal-catalyzed cross-coupling approaches, and oxidative or rearrangement pathways.

Condensation Reactions for α,β-Unsaturated Ketone Formation

The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with acetone. ontosight.aimagritek.commagritek.com The reaction typically proceeds by forming an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the final α,β-unsaturated ketone. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 4-Fluorobenzaldehyde | Acetone | Base (e.g., NaOH), heat | This compound | ontosight.aimagritek.commagritek.com |

The aldol (B89426) condensation is a general and widely used method for forming carbon-carbon bonds and is particularly effective for synthesizing α,β-unsaturated aldehydes and ketones. pressbooks.pubwikipedia.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Approaches to this compound

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of this compound, providing high selectivity and functional group tolerance. nih.govbeilstein-journals.orgmdpi.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an arylboronic acid with an α,β-unsaturated acyl chloride. organic-chemistry.orgorganic-chemistry.org In this case, 4-fluorophenylboronic acid would be coupled with crotonyl chloride in the presence of a palladium catalyst and a base. organic-chemistry.org Carbonylative Suzuki couplings can also be employed, where carbon monoxide is inserted to form the ketone functionality. magtech.com.cn

The Stille reaction provides another avenue, utilizing an organotin reagent in place of the boronic acid. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comresearchgate.net The coupling of (4-fluorophenyl)tributylstannane with crotonyl chloride, catalyzed by a palladium complex, would yield the desired product. A key advantage of the Stille reaction is the stability of the organotin reagents. libretexts.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | References |

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Crotonyl chloride | Pd catalyst, Base | This compound | organic-chemistry.orgorganic-chemistry.org |

| Stille | (4-Fluorophenyl)tributylstannane | Crotonyl chloride | Pd catalyst | This compound | wikipedia.orgorganic-chemistry.orglibretexts.org |

Oxidative and Rearrangement Pathways Leading to this compound

Oxidative methods can also be employed to generate α,β-unsaturated ketones. For instance, the oxidation of a corresponding allylic alcohol can yield the desired enone.

Rearrangement reactions offer another synthetic strategy. The Meyer-Schuster rearrangement of a propargyl alcohol is a classic method for preparing α,β-unsaturated ketones. wikipedia.orgnih.govnih.govacs.orgrsc.orgacs.org This reaction involves the acid-catalyzed isomerization of a secondary or tertiary propargylic alcohol to an enone. nih.govacs.org

More recently, iodine-mediated oxidative rearrangements of α,β-unsaturated diaryl ketones have been developed, although this specific application to this compound is less direct. nih.govacs.org

Emerging and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These include the use of organocatalysts and biocatalysts.

Organocatalytic and Biocatalytic Syntheses of this compound

Organocatalysis offers a metal-free alternative to traditional methods. For example, visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers can produce α,β-unsaturated ketones. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.netacs.orgresearchgate.net Ene-reductases, for instance, are enzymes that can be used in the asymmetric reduction of the carbon-carbon double bond of α,β-unsaturated ketones, a reaction that highlights the potential for creating chiral derivatives of the target molecule. researchgate.netacs.orgresearchgate.net While direct biocatalytic synthesis of this compound is an area of ongoing research, the principles of biocatalysis offer a promising avenue for its enantioselective production.

| Approach | Catalyst Type | Key Features | Potential Application | References |

| Organocatalysis | Organic dye (photosensitizer) | Metal-free, visible light, aerobic oxidation | Synthesis from silyl enol ethers | nih.gov |

| Biocatalysis | Ene-reductases | High selectivity, mild conditions | Asymmetric synthesis of derivatives | researchgate.netacs.orgresearchgate.net |

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch synthesis to continuous flow processes for producing this compound and its analogs offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, characterized by the use of microreactors or millireactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. researchgate.net

For the synthesis of α,β-unsaturated ketones like this compound, continuous flow reactors can be employed for the Claisen-Schmidt condensation, the most common synthetic route. This involves the reaction of 4-fluoroacetophenone with an appropriate aldehyde. In a flow setup, reagents are continuously pumped and mixed within a heated or cooled reactor coil, allowing for precise temperature management of the often exothermic aldol condensation. This enhanced heat transfer minimizes the formation of byproducts that can occur in large batch reactors where temperature gradients are more pronounced. cetjournal.it

The table below illustrates a conceptual continuous flow process for the synthesis of this compound.

| Parameter | Value | Advantage in Flow Chemistry |

| Reactants | 4-fluoroacetophenone, Acetaldehyde | Precise stoichiometric control |

| Solvent | Ethanol, Water | Reduced solvent volume, potential for solvent recycling |

| Catalyst | Solid-supported base (e.g., Amberlyst A26) | Ease of separation, catalyst reusability |

| Reactor Type | Packed-bed or coil reactor | High surface-to-volume ratio, enhanced heat and mass transfer |

| Temperature | 50-80 °C | Uniform temperature profile, minimizing side reactions |

| Residence Time | 5-20 minutes | Increased productivity, rapid process optimization |

| Downstream | In-line purification (e.g., crystallization) | Potential for a fully automated and continuous process |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, a type of chalcone (B49325), is crucial for minimizing environmental impact and promoting sustainability. rjpn.orgnih.gov The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. frontiersin.org The Claisen-Schmidt condensation, a common method for chalcone synthesis, can be optimized to have high atom economy. propulsiontechjournal.com

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use volatile and hazardous organic solvents. rjpn.org Green alternatives include the use of water, supercritical fluids, or ionic liquids. frontiersin.org Solvent-free methods, such as grinding the reactants together, have also proven effective for chalcone synthesis. propulsiontechjournal.comrsc.org

Energy Efficiency: Employing methods that reduce energy consumption is a core principle. propulsiontechjournal.com Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times and reduce energy input compared to conventional heating methods. nih.govpropulsiontechjournal.com

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of this specific fluorinated compound, the broader principle encourages the use of starting materials derived from renewable resources.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. propulsiontechjournal.com Heterogeneous catalysts or biocatalysts can be easily separated from the reaction mixture and reused, reducing waste. rjpn.org

The following table summarizes green synthetic methods for chalcone synthesis, which are applicable to this compound.

| Green Method | Description | Advantages |

| Microwave Irradiation | Uses microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, often higher yields. nih.gov |

| Ultrasonic Irradiation | Utilizes high-frequency sound waves to induce cavitation and accelerate the reaction. | Can be performed at room temperature, often solvent-free. propulsiontechjournal.com |

| Solvent-Free Synthesis | Reactants are ground together in a mortar and pestle, sometimes with a solid catalyst. | Eliminates the need for solvents, reduces waste, simple procedure. propulsiontechjournal.comrsc.org |

| Use of Green Solvents | Employs environmentally benign solvents like water, ethanol, or ionic liquids. | Reduces toxicity and environmental impact. rjpn.orgfrontiersin.org |

| Biocatalysis | Uses enzymes as catalysts for the reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. rjpn.org |

Stereoselective Synthesis of Chiral Derivatives of this compound

The α,β-unsaturated ketone moiety in this compound provides a platform for introducing chirality through stereoselective reactions. The synthesis of chiral derivatives is of significant interest due to the often enhanced biological activity of single enantiomers.

Asymmetric Transformations Utilizing this compound as a Prochiral Substrate

This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single stereodetermining step. This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Common asymmetric transformations include:

Asymmetric Hydrogenation: The selective reduction of the carbon-carbon double bond can be achieved using chiral metal complexes (e.g., with rhodium, ruthenium, or iridium) and a hydrogen source. This creates a chiral center at the β-carbon.

Asymmetric Michael Addition: The conjugate addition of a nucleophile to the β-carbon can be rendered stereoselective by using a chiral catalyst. Organocatalysis, employing small chiral organic molecules like proline derivatives, has emerged as a powerful tool for these reactions.

Asymmetric Epoxidation: The double bond can be converted to a chiral epoxide using a chiral oxidizing agent or a catalyst. The Weitz-Scheffer epoxidation under phase-transfer catalysis with a chiral catalyst is a viable method.

Diastereoselective Conversions Involving this compound

When this compound reacts with a chiral reagent or a substrate that already contains a stereocenter, diastereomeric products can be formed. Controlling the diastereoselectivity of these reactions is crucial for synthesizing complex molecules with multiple stereocenters.

Examples of diastereoselective conversions include:

Aldol Reactions with Chiral Enolates: The enolate of this compound can be made chiral, for instance, by using a chiral auxiliary. Its subsequent reaction with an aldehyde would proceed with a certain degree of diastereoselectivity.

Diels-Alder Reactions: this compound can act as a dienophile in Diels-Alder reactions. When reacting with a chiral diene, or in the presence of a chiral Lewis acid catalyst, one diastereomer of the resulting cyclohexene (B86901) derivative can be favored.

The stereochemical outcome of these reactions is often dictated by steric and electronic factors, and computational modeling can be a valuable tool for predicting and understanding the observed selectivity.

Process Intensification and Scale-Up Considerations for this compound Production

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges that can be addressed through process intensification. cetjournal.it Process intensification aims to develop smaller, safer, and more energy-efficient and environmentally friendly processes. cetjournal.it

Key considerations for the scale-up and intensification of this compound production include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and the heat of reaction is essential for designing a safe and efficient large-scale process. The Claisen-Schmidt condensation is typically exothermic, and efficient heat removal is critical to prevent runaway reactions and the formation of impurities. cetjournal.it

Mixing and Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversions and selectivities, especially in heterogeneous reaction systems (e.g., with a solid catalyst). In large batch reactors, mixing can be challenging, leading to localized "hot spots" and reduced performance. Continuous flow reactors can mitigate these issues.

Safety and Hazard Analysis: A comprehensive hazard analysis should be conducted to identify potential safety risks associated with the process, such as the handling of flammable solvents, corrosive reagents, and the potential for runaway reactions.

The following table outlines some challenges and potential solutions for the scale-up of this compound production.

| Challenge | Potential Solution |

| Heat Removal in Exothermic Reaction | Use of continuous flow reactors with high surface-to-volume ratios; controlled addition of reagents in semi-batch processes. cetjournal.it |

| Inefficient Mixing | Employing static mixers in flow reactors; optimizing agitator design and speed in batch reactors. |

| Product Isolation and Purity | Development of an optimized crystallization process; exploring continuous crystallization techniques. |

| Solvent Handling and Waste Generation | Implementing solvent recovery and recycling systems; transitioning to greener solvents or solvent-free conditions. frontiersin.org |

| Process Control and Automation | Implementation of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters. |

By addressing these considerations through the principles of process intensification, the production of this compound can be made more efficient, economical, and sustainable.

Reactivity at the α,β-Unsaturated Ketone Moiety of this compound

The electronic communication between the C=C double bond and the C=O group polarizes the molecule, creating electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3) of the enone system. libretexts.org This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) attacks by nucleophiles.

Nucleophilic Conjugate Addition (Michael Addition) to this compound

Nucleophilic conjugate addition, commonly known as the Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. libretexts.org This process is often favored with soft, weakly basic nucleophiles under thermodynamic control, as it preserves the stable carbonyl group in the final product. libretexts.orgmasterorganicchemistry.com

The mechanism involves the attack of the nucleophile at the β-position, leading to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.orgadichemistry.com Subsequent protonation, typically during aqueous workup, yields the saturated 1,4-adduct. adichemistry.com A wide array of nucleophiles can participate in this reaction.

Table 1: Examples of Nucleophiles for Michael Addition

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Amines | Secondary Amines (e.g., Methylamine) | 3-Aminoketone wikipedia.org |

| Thiols | Thiolates (e.g., Sodium thiophenolate) | 3-Thioetherketone libretexts.orgnih.gov |

| Cyanide | Hydrogen Cyanide, Diethylaluminum cyanide | 1,4-Keto-nitrile wikipedia.org |

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound organic-chemistry.orgadichemistry.com |

The Michael reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.orgnih.gov For instance, the reaction of enolates, generated from active methylene (B1212753) compounds like malonic esters, with the enone leads to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. masterorganicchemistry.comyoutube.com Similarly, organocuprates, known as Gilman reagents, are highly effective for delivering alkyl groups to the β-position in a 1,4-fashion. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

This compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com The Diels-Alder is a [4+2] cycloaddition where a conjugated diene reacts with a double or triple bond, known as the dienophile, to form a six-membered ring. sigmaaldrich.comorganic-chemistry.org The electron-withdrawing nature of the carbonyl group in this compound makes its olefinic bond electron-poor, thus rendering it an effective dienophile. libretexts.orglibretexts.org

The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orgyoutube.com The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org Cyclic dienes are particularly reactive as they are locked in the required s-cis conformation, leading to the formation of bicyclic adducts. libretexts.org

Table 2: Potential Dienes for Diels-Alder Reaction with this compound

| Diene | Product Type |

|---|---|

| 1,3-Butadiene | Substituted Cyclohexene |

| Cyclopentadiene | Bicyclic [2.2.1] Heptene derivative |

| Danishefsky's Diene | Functionalized Dihydropyrone precursor organic-chemistry.org |

The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. libretexts.org Reactions involving cyclic dienes often favor the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org

Electrophilic Additions Across the Olefinic Bond of this compound

Direct electrophilic addition to the double bond of α,β-unsaturated ketones is generally disfavored. The electron-withdrawing carbonyl group deactivates the alkene towards attack by typical electrophiles. However, transformations can be initiated by activating the molecule with strong acids.

In the presence of a Brønsted superacid like triflic acid (TfOH), the carbonyl oxygen of the enone is protonated. beilstein-journals.org This protonation creates a hydroxy-substituted carbocation where the positive charge is delocalized across the conjugated system, including the β-carbon and the 4-fluorophenyl ring. beilstein-journals.org This delocalization significantly increases the electrophilicity of the molecule. This activation can lead to subsequent intramolecular reactions. For instance, with a sufficiently activated aromatic ring, an intramolecular electrophilic attack can occur, leading to cyclization and the formation of indanone structures. beilstein-journals.org

Transformations of the Carbonyl Group in this compound

The carbonyl group in this compound is a key site for chemical transformations, including reduction and nucleophilic addition. These reactions often compete with reactions at the conjugated double bond.

Chemoselective and Stereoselective Reduction Reactions

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction to form an allylic alcohol or 1,4-reduction (conjugate reduction) to yield a saturated ketone. The choice of reducing agent determines the chemoselectivity.

For the chemoselective reduction of the double bond (1,4-reduction), catalytic methods using organoborane reductants have proven effective. organic-chemistry.org For example, a catalytic amount of a borane (B79455) species in the presence of a stoichiometric hydride source like pinacolborane (HBpin) can selectively perform a 1,4-hydroboration of the enone, which, after workup, yields the corresponding saturated ketone, 1-(4-fluorophenyl)butan-1-one. organic-chemistry.org

Conversely, the selective 1,2-reduction of the carbonyl group can be achieved using various reagents, and significant research has focused on stereoselective methods to produce chiral allylic alcohols. Biocatalysis using microorganisms offers a powerful route for such stereoselective reductions. Studies on analogous ketones have shown that different microbial strains can reduce the carbonyl group to the corresponding (R)- or (S)-alcohol with high enantiomeric excess and yield. nih.gov

Table 3: Examples of Microbial Stereoselective Reduction of Analogous Ketones

| Microorganism | Substrate | Product Stereochemistry | Yield | Optical Purity | Reference |

|---|---|---|---|---|---|

| Mortierella ramanniana | 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)]butan-1-one | (R)-(+)-alcohol | 98% | 99.4% | nih.gov |

These microbial reductions are catalyzed by purified enzymes, which in some cases are single polypeptides. nih.gov

Nucleophilic Acyl Substitution and Addition Reactions

As a ketone, this compound undergoes nucleophilic addition at the carbonyl carbon rather than nucleophilic acyl substitution, as it lacks a suitable leaving group. masterorganicchemistry.comlibretexts.org This reaction, termed 1,2-addition, competes directly with the 1,4-conjugate addition pathway. masterorganicchemistry.com

The outcome of the reaction is largely dictated by the nature of the nucleophile. libretexts.orglibretexts.org "Hard" nucleophiles, which are typically highly reactive, strongly basic, and have a high charge density (e.g., Grignard reagents, organolithium reagents), tend to favor rapid, irreversible attack at the more electrophilic carbonyl carbon (1,2-addition). masterorganicchemistry.comyoutube.comyoutube.com This leads to the formation of a tertiary allylic alcohol after protonation of the resulting alkoxide. youtube.com

In contrast, "soft" nucleophiles, which are generally less basic and more polarizable, favor the thermodynamically controlled 1,4-addition. libretexts.orgyoutube.com Therefore, to achieve selective transformation at the carbonyl group via nucleophilic addition, a strong, "hard" nucleophile is the reagent of choice.

Reactivity of the Fluorophenyl Ring in this compound

The presence of the but-2-en-1-one substituent and the fluorine atom dictates the reactivity of the phenyl ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs provide a weaker electron-donating mesomeric effect (+M). The carbonyl group of the butenone chain is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack through its negative mesomeric (-M) and inductive (-I) effects.

Aromatic Electrophilic and Nucleophilic Substitution Pathways

Aromatic Electrophilic Substitution (EAS): Electrophilic aromatic substitution on the fluorophenyl ring of this compound is generally disfavored due to the strong deactivating nature of the para-butenone substituent. Both the fluorine atom and the carbonyl group pull electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

Aromatic Nucleophilic Substitution (SNAr): The fluorophenyl ring is a potential substrate for nucleophilic aromatic substitution (SNAr), a pathway that is favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com In this compound, the butenone group at the para position strongly activates the ring for nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion, which acts as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com The negative charge of this intermediate is delocalized onto the electron-withdrawing butenone group, stabilizing it and favoring the reaction pathway. masterorganicchemistry.comyoutube.com The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions, because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

Functionalization via C-H Activation and Cross-Coupling

Modern synthetic methods offer alternative pathways for functionalizing the fluorophenyl ring.

C-H Activation: Direct functionalization of the C-H bonds ortho to the fluorine atom is a theoretical possibility. These positions are sterically accessible and electronically distinct. Catalytic systems, often based on transition metals like palladium, rhodium, or iridium, could potentially mediate the cleavage of these C-H bonds and allow for the introduction of new functional groups. However, specific studies detailing the C-H activation of this compound are not readily available.

Cross-Coupling Reactions: The C-F bond in this compound could potentially participate in cross-coupling reactions, although C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds. More commonly, the analogous bromo- or iodo-derivatives are used in reactions like Suzuki, Heck, or Sonogashira couplings. For instance, the synthesis of (E)-1-aryl-2-buten-1-ones has been achieved through the palladium-catalyzed cross-coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes, followed by hydrolysis. rug.nl Applying a similar logic, if this compound were converted to its corresponding triflate or nonaflate, it would become a more viable substrate for a range of palladium-catalyzed cross-coupling reactions to introduce alkyl, aryl, or alkynyl groups at the para-position.

Elucidation of Reaction Mechanisms Involving this compound

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic, thermodynamic, and spectroscopic studies.

Kinetic and Thermodynamic Studies of Transformations

While specific studies on this compound are scarce, the principles of kinetic and thermodynamic control are applicable to its reactions, particularly additions to the α,β-unsaturated system. For example, in conjugate addition reactions, reactions run at low temperatures may favor the formation of a kinetic product (the one that is formed fastest), while reactions at higher temperatures may allow for equilibration to the more stable thermodynamic product. masterorganicchemistry.comyoutube.com

Table 2: Hypothetical Kinetic vs. Thermodynamic Control in a Reaction of this compound

| Control Type | Conditions | Favored Product | Rationale |

|---|---|---|---|

| Kinetic Control | Low Temperature, Short Reaction Time | Product of fastest reaction | Lower activation energy barrier |

| Thermodynamic Control | High Temperature, Long Reaction Time | Most stable product | Reversible reaction allows equilibrium to favor the lowest energy product |

For SNAr reactions, kinetic studies would involve measuring the reaction rate's dependence on the concentrations of the substrate and the nucleophile to establish the rate law. Such studies would likely confirm a second-order process, first order in each reactant, consistent with the accepted addition-elimination mechanism.

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides powerful evidence for a proposed mechanism. nih.gov

In SNAr reactions , the key intermediate is the Meisenheimer complex. chemistrysteps.com This highly colored, negatively charged species can sometimes be detected and characterized by spectroscopic methods like NMR and UV-Vis, particularly if it is sufficiently stable.

In EAS reactions , the intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edulibretexts.org These are generally highly reactive and difficult to observe directly but can be studied in superacid media or through computational methods.

For reactions involving the butenone side chain, such as a Michael addition, the enolate intermediate formed after the initial nucleophilic attack is a critical species that dictates the stereochemical outcome of subsequent protonation or reaction with an electrophile.

Application of Isotopic Labeling in Mechanistic Research

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a reaction. For instance, in studying the mechanism of a hypothetical rearrangement or substitution on the fluorophenyl ring, one could synthesize this compound with a ¹³C label at a specific position in the ring. The position of the label in the final product, determined by ¹³C NMR or mass spectrometry, would provide definitive evidence for or against a particular mechanistic pathway.

Kinetic Isotope Effect (KIE) studies, where the rate of reaction of the normal substrate is compared to that of an isotopically substituted one (e.g., deuterium (B1214612) for hydrogen), can reveal whether a particular C-H bond is broken in the rate-determining step. While no specific isotopic labeling research has been published for this compound, this technique remains a fundamental approach for detailed mechanistic investigation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide critical data on the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

While one-dimensional (1D) NMR spectra provide initial information on the types and number of nuclei, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. sigmaaldrich.comyoutube.com For this compound, a COSY spectrum would be expected to show correlations between the vinylic protons on the butenone backbone and between the vinylic proton and the terminal methyl protons. It would also reveal the coupling between the adjacent aromatic protons on the fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. columbia.eduemerypharma.com It is highly sensitive and allows for the unambiguous assignment of carbons that bear protons. columbia.edu Each protonated carbon atom in this compound would produce a cross-peak in the HSQC spectrum, linking the chemical shifts of a specific proton and the carbon to which it is bonded.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduemerypharma.com This technique is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the fluorinated aromatic carbon, by observing their correlations to nearby protons. youtube.com For instance, the carbonyl carbon would show HMBC correlations to the vinylic protons, while the aromatic protons would show correlations to various carbons within the phenyl ring and to the carbonyl carbon.

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound (Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| C=O | ~190 | - | H-2, H-2', H-6' |

| C-2 | ~128 | ~6.9 (d) | C=O, C-3, C-4 |

| C-3 | ~145 | ~7.1 (dq) | C=O, C-2, C-4 |

| C-4 (CH₃) | ~18 | ~2.0 (d) | C-2, C-3 |

| C-1' | ~133 | - | H-2', H-6' |

| C-2', C-6' | ~131 | ~8.0 (dd) | C=O, C-1', C-3', C-5', C-4' |

| C-3', C-5' | ~116 | ~7.2 (t) | C-1', C-2', C-6', C-4' |

| C-4' | ~165 (d, ¹J_CF) | - | H-3', H-5' |

Data table is based on established principles of NMR spectroscopy and analysis of similar structures.

Solid-State NMR for Polymorphism and Crystal Packing of this compound

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including crystal packing and polymorphism. For this compound, ¹³C and ¹⁹F ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will have distinct crystal lattices, leading to different chemical shifts and line shapes in their ssNMR spectra.

Characterize Crystal Packing: Intermolecular interactions, such as π–π stacking between the fluorophenyl rings of adjacent molecules, can be inferred from changes in chemical shifts compared to the solution state. The conformation of the butenone chain within the crystal lattice also influences the ssNMR spectrum.

While specific ssNMR data for this compound are not widely published, studies on related fluorinated organic molecules show that differences in crystal packing significantly affect the spectral line shapes.

Fluorine-19 NMR Chemical Shift Analysis and Electronic Perturbations

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion range. bldpharm.comthermofisher.com This wide range makes the ¹⁹F chemical shift extremely sensitive to the local electronic environment. thermofisher.comnih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom on the phenyl ring. The chemical shift of this fluorine atom is influenced by the electron-withdrawing nature of the conjugated butenone substituent. Any perturbation in the electronic structure of the molecule, such as through intermolecular interactions (e.g., hydrogen bonding in a protic solvent) or complexation, would result in a measurable change in the ¹⁹F chemical shift. This sensitivity makes ¹⁹F NMR a powerful probe for studying molecular interactions. nih.govnih.gov The signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Characterization of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the unique elemental formula of a molecule from its exact mass. For this compound, with a molecular formula of C₁₀H₉FO, the calculated exact mass can be compared to the experimentally measured value to confirm its elemental composition. sigmaaldrich.com

Table 2: Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight (Nominal) | 164 g/mol |

| Calculated Exact Mass | 164.0637 u |

This data is calculated from the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides valuable information about the structure and connectivity of the precursor ion by revealing its fragmentation pathways. uni-halle.denih.gov

For the molecular ion of this compound ([C₁₀H₉FO]⁺), several fragmentation pathways can be predicted. Key cleavages would likely occur alpha to the carbonyl group, leading to the formation of characteristic acylium ions.

Table 3: Predicted MS/MS Fragmentation of [C₁₀H₉FO]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 164.06 | 123.03 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |

| 164.06 | 95.01 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 123.03 | 95.01 | [C₆H₄F]⁺ (Loss of CO from the 4-Fluorobenzoyl cation) |

| 164.06 | 69.03 | [C₄H₅O]⁺ (Crotonyl cation) |

This data table represents a plausible fragmentation pattern based on established chemical principles.

This detailed spectroscopic and spectrometric analysis provides a robust framework for the unequivocal structural confirmation and in-depth characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (164.18 g/mol ). sigmaaldrich.com The fragmentation pattern would likely involve cleavage at the α,β-unsaturated ketone system and the fluorophenyl group, yielding characteristic fragment ions. By comparing the obtained mass spectrum with a reference library or through detailed interpretation, the identity of the compound can be confirmed. Furthermore, the gas chromatogram will reveal the presence of any impurities as separate peaks, and their relative abundance can be quantified to determine the purity of the sample.

X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformational Analysis

Single crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of a crystalline compound. mdpi.com For this compound, this technique can unambiguously establish its absolute stereochemistry and provide detailed insights into its conformational preferences in the solid state.

Studies on analogous chalcone derivatives reveal that the molecule often adopts a non-planar conformation. For instance, in the crystal structure of (E)-1-(4-Bromophenyl)but-2-en-1-one, the angle between the plane of the aryl ring and the plane of the unsaturated side chain is 29.12 (16)°. nih.gov Similarly, for 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the two benzene rings is 21.82 (6)°. researchgate.net These findings suggest that the 4-fluorophenyl group and the but-2-en-1-one moiety in the title compound are likely twisted relative to each other. This twisting arises from steric hindrance and electronic effects.

The crystal packing is often stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions. nih.gov The precise bond lengths and angles within the molecule, as determined by single crystal XRD, can confirm the presence of the α,β-unsaturated ketone system and the substitution pattern on the aromatic ring. nih.govnih.gov

Powder X-ray Diffraction for Phase Identification and Crystallinity Studies

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the identification of crystalline phases and the assessment of sample crystallinity. units.it Unlike single crystal XRD, PXRD can be performed on polycrystalline powders, which is often the form in which synthetic compounds are obtained. units.it

The PXRD pattern of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline form of the compound and can be used to distinguish it from other polymorphs or impurities. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the sample. A highly crystalline sample will produce sharp, well-defined peaks, while an amorphous or poorly crystalline sample will result in a broad, diffuse halo.

PXRD is also valuable for monitoring phase transitions that may occur upon heating or other processing steps. By collecting PXRD patterns at different temperatures, it is possible to identify the formation of new crystalline phases or the transition to an amorphous state. units.it

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformation.

Detailed Spectroscopic Band Assignments

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent bands would include:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the α,β-unsaturated ketone. fabad.org.trrsc.org

C=C Stretching: A band in the region of 1580-1620 cm⁻¹ due to the stretching of the carbon-carbon double bond in the enone system. fabad.org.tr

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region arising from the stretching vibrations of the carbon-carbon bonds within the fluorophenyl ring. researchgate.net

C-F Stretching: A strong absorption band, typically in the range of 1100-1250 cm⁻¹, characteristic of the C-F bond in the fluorophenyl group.

C-H Stretching: Bands above 3000 cm⁻¹ corresponding to the stretching vibrations of the aromatic and vinylic C-H bonds. fabad.org.tr

The table below summarizes the expected vibrational band assignments for this compound based on data from analogous compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| C=O (Ketone) | 1650 - 1680 | Stretching |

| C=C (Alkene) | 1580 - 1620 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-F | 1100 - 1250 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| Vinylic C-H | > 3000 | Stretching |

Note: The exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, particularly Raman and IR spectroscopy, can be a powerful tool for monitoring the synthesis of this compound in real-time. youtube.com For instance, in a Claisen-Schmidt condensation reaction to synthesize this chalcone, one could monitor the disappearance of the characteristic carbonyl band of the starting acetophenone and the appearance of the new carbonyl and C=C stretching bands of the product. researchgate.net This allows for the tracking of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction conditions. The ability to observe changes in the vibrational spectra as the reaction progresses provides valuable mechanistic insights. youtube.com

Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound

The study of the electronic absorption and emission properties of α,β-unsaturated ketones, such as this compound, provides valuable insights into their electronic structure and potential for applications in materials science and photochemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, its spectroscopic behavior can be inferred from the well-established characteristics of the chalcone family and similar conjugated systems.

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of a molecule like this compound is dominated by transitions of electrons in its π-system and non-bonding orbitals. The key structural features influencing these transitions are the benzoyl group, the enone moiety, and the fluorine-substituted phenyl ring. The conjugation between the aromatic ring and the enone system is expected to give rise to two primary absorption bands in the ultraviolet-visible region.

The more intense band, typically observed at shorter wavelengths, is attributed to the π → π* transition . This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the entire conjugated system. The position and intensity of this band are highly sensitive to the extent of conjugation.

A second, generally weaker, absorption band can be assigned to the n → π* transition . This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. In many chalcone-like compounds, this transition is often observed as a shoulder on the main π → π* absorption band and can be influenced by the polarity of the solvent. Specifically, in polar, hydroxylic solvents, the n → π* transition may experience a blue shift (hypsochromic shift) due to the stabilization of the non-bonding orbitals through hydrogen bonding.

Based on studies of similar chalcones, the π → π* transition for this compound would be expected in the range of 280-350 nm. The molar absorptivity (ε) for this type of transition is typically high, on the order of 104 L·mol-1·cm-1, indicative of a strongly allowed transition.

Table 1: Expected Electronic Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Notes |

| π → π | 280 - 350 | > 10,000 | Intense absorption, sensitive to conjugation. |

| n → π | 320 - 400 | < 1,000 | Weak absorption, may be obscured by the π → π* band. |

Note: The values in this table are estimations based on the general spectroscopic behavior of chalcones and related α,β-unsaturated ketones, as specific experimental data for this compound is not available in the cited literature.

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of chalcones, including their ability to fluoresce, are highly dependent on their molecular structure and environment. Many chalcone derivatives are known to be fluorescent, with the emission properties often linked to intramolecular charge transfer (ICT) states.

Upon absorption of a photon and excitation to the S1 state, the molecule can relax through various radiative and non-radiative pathways. Fluorescence is the radiative decay from the S1 state to the ground state (S0). The efficiency of this process is described by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.

For a molecule like this compound, the presence of the electron-donating butenyl group and the variously substituted phenyl ring can facilitate an ICT character in the excited state. This ICT process can lead to a large Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum.

The fluorescence of chalcones is also known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the excited state with its increased dipole moment is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum.

However, it is also important to note that not all chalcones are strongly fluorescent. Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, can compete with fluorescence, leading to low quantum yields. The flexibility of the enone bridge can also contribute to non-radiative decay through vibrational and rotational motions.

Without specific experimental data, the fluorescence quantum yield of this compound is difficult to predict. It could range from being nearly non-emissive to moderately fluorescent, depending on the subtle interplay of its structural and electronic factors.

Table 2: Anticipated Photophysical Properties of this compound

| Property | Expected Behavior | Influencing Factors |

| Fluorescence | Potentially fluorescent, but likely weak. | Intramolecular charge transfer (ICT), solvent polarity, molecular rigidity. |

| Stokes Shift | Moderate to large. | Changes in dipole moment upon excitation. |

| Quantum Yield (Φf) | Likely low. | Competition from non-radiative decay pathways. |

| Solvatochromism | Emission maximum expected to red-shift with increasing solvent polarity. | Stabilization of the excited state in polar solvents. |

Applications of 1 4 Fluorophenyl but 2 En 1 One in Synthetic Chemistry and Materials Science

Role of 1-(4-Fluorophenyl)but-2-en-1-one as a Versatile Synthetic Building Block

The strategic placement of functional groups in this compound makes it an ideal starting material for the construction of a wide array of organic molecules. The electron-withdrawing nature of the fluorophenyl ring and the electrophilic character of the β-carbon of the enone system contribute to its reactivity and versatility in synthetic applications.

Precursor for the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key precursor for the synthesis of various heterocyclic systems. For instance, it can be utilized in reactions to form nitrogen-containing heterocycles like pyrimidines and benzodiazepines. The enone functionality allows for Michael addition reactions with various nucleophiles, followed by cyclization to yield the desired heterocyclic ring.

One notable application is in the synthesis of pyrido[1,2-a]pyrimidin-4-ones. These fused heterocyclic systems are recognized for their significant biological activities. rsc.org The synthesis can be achieved through a multi-component reaction involving this compound, an appropriate amino-pyridine derivative, and a suitable catalyst. This approach highlights the efficiency of using this building block to rapidly assemble complex molecular architectures.

The table below summarizes some of the heterocyclic scaffolds that can be synthesized using this compound as a starting material.

| Heterocyclic Scaffold | General Synthetic Approach |

| Pyrimidines | Condensation reaction with urea (B33335) or thiourea (B124793) derivatives. |

| Benzodiazepines | Reaction with o-phenylenediamine (B120857) derivatives. |

| Pyrido[1,2-a]pyrimidines | Multi-component reaction with aminopyridines. rsc.org |

| Pyrroles | Paal-Knorr type synthesis with primary amines. |

Key Intermediate in Complex Natural Product Synthesis (non-medicinal focus)

While many natural products have medicinal applications, the focus here is on the role of this compound in the synthesis of structurally complex natural products for other applications, such as in materials science or as probes for biological processes. The α,β-unsaturated ketone moiety is a common structural motif found in a variety of natural products. nih.gov The synthesis of these natural products often involves strategies where a substituted butenone, such as the title compound, is a key intermediate.

For example, the synthesis of certain bromophenols, which are natural products, has been achieved using phenylbutenone derivatives. nih.gov Although the specific use of the 4-fluoro derivative is not detailed in this context, the general synthetic strategy is applicable. The synthesis of such compounds showcases the utility of butenone derivatives in constructing complex molecular frameworks found in nature.

The versatility of the enone functionality allows for its transformation into various other functional groups, making it a valuable synthon in a multi-step total synthesis. This can include reductions, additions, and cycloaddition reactions to build up the carbon skeleton of the target natural product.

Preparation of Multi-functionalized Organic Molecules

The reactivity of this compound allows for the introduction of multiple functional groups, leading to the creation of highly functionalized organic molecules. The presence of the ketone, the double bond, and the fluorinated aromatic ring provides distinct reaction sites.

For instance, the double bond can undergo various addition reactions, such as Michael additions, to introduce a wide range of substituents at the β-position. The carbonyl group can be a site for nucleophilic attack or can be transformed into other functional groups like alcohols or amines. The fluorophenyl ring can also be further functionalized through aromatic substitution reactions, although this is generally less common due to the deactivating effect of the carbonyl group.

An example of creating a multi-functionalized molecule is the synthesis of (S)-1-(4-Fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione. nih.gov While this specific molecule contains additional functionalities beyond the starting butenone, it illustrates how the core structure can be elaborated upon to create more complex and functionalized derivatives.

The table below provides examples of reactions that can be used to introduce further functionality into this compound.

| Reaction Type | Reagent/Catalyst | Resulting Functionalization |

| Michael Addition | Organocuprates, amines, thiols | Addition of a nucleophile to the β-carbon. |

| Epoxidation | m-CPBA, H₂O₂/NaOH | Formation of an epoxide across the double bond. |

| Diels-Alder Reaction | Dienes | Formation of a six-membered ring. |

| Reduction | NaBH₄, LiAlH₄ | Reduction of the ketone to an alcohol. |

This compound in Catalytic Systems

The unique electronic and steric properties of this compound make it a valuable component in the development and study of new catalytic systems. It can act as a substrate to test the efficacy of new catalysts or be incorporated into the design of ligands for transition metal catalysis.

Substrate for Novel Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. α,β-Unsaturated ketones are common substrates in organocatalytic reactions, particularly in asymmetric synthesis. This compound can serve as a prochiral substrate in these reactions, allowing for the enantioselective formation of new stereocenters.

For example, the Michael addition of various nucleophiles to this compound can be catalyzed by chiral amines or thioureas, leading to the formation of enantioenriched products. The fluorophenyl group can influence the stereochemical outcome of the reaction through electronic and steric interactions with the catalyst and the nucleophile. The development of such reactions is crucial for the synthesis of chiral building blocks for various applications.

Component in Ligand Design for Transition Metal Catalysis

While not a direct ligand itself, the structural motif of this compound can be incorporated into the design of more complex ligands for transition metal catalysis. The phenylbutenone framework can be modified to include coordinating atoms, such as nitrogen or phosphorus, which can then bind to a metal center.

The fluorine atom on the phenyl ring can be particularly advantageous in ligand design. Its electron-withdrawing nature can modulate the electronic properties of the resulting metal complex, which in turn can influence its catalytic activity and selectivity. Furthermore, the steric bulk of the substituted phenyl group can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

The development of new ligands is a key area of research in transition metal catalysis, aiming to improve the efficiency, selectivity, and scope of catalytic reactions. rutgers.edudntb.gov.ua The use of readily available and modifiable building blocks like this compound can facilitate the synthesis of novel ligand libraries for screening in various catalytic transformations. nih.gov

This compound as an Analytical Standard or Reagent

In analytical chemistry, the availability of pure and well-characterized compounds is essential for the accuracy and reliability of analytical methods.

2 Derivatization Reagent for Analytical Method Development

Derivatization is a technique used in chromatography to modify an analyte to improve its separation and detection characteristics. The α,β-unsaturated ketone functionality in this compound presents a potential reaction site for derivatization.

Specifically, the Michael addition reaction could be employed to derivatize nucleophilic analytes, such as primary and secondary amines or thiols. The reaction would involve the addition of the nucleophilic group of the analyte to the double bond of this compound. The resulting derivative would have a different polarity and might be more amenable to separation by GC or HPLC. The presence of the fluorophenyl group could also be advantageous for detection, for instance, by providing a specific signal in a fluorine-selective detector or by enhancing the response in an electron capture detector (ECD) for GC.

Although no specific methods using this compound as a derivatization reagent are currently documented in the literature, the chemical principles of Michael addition suggest its potential in this area of analytical chemistry.

Sustainable Chemistry Principles in the Context of 1 4 Fluorophenyl but 2 En 1 One Research

Atom Economy and Reaction Efficiency in 1-(4-Fluorophenyl)but-2-en-1-one Synthesis

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final desired product, is central to evaluating the sustainability of synthetic routes to this compound. primescholars.comrsc.org This compound is typically synthesized via a Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). ontosight.ai

The reaction's intrinsic atom economy is high because it is an addition reaction followed by a dehydration (condensation). In an ideal Claisen-Schmidt condensation, the reactants combine to form the α,β-unsaturated ketone with only the loss of a water molecule.

The theoretical atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Reactants: 4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol ) and Acetone (C₃H₆O, MW: 58.08 g/mol )

Product: this compound (C₁₀H₉FO, MW: 164.18 g/mol ) sigmaaldrich.com

By-product: Water (H₂O, MW: 18.02 g/mol )

The calculation is as follows: Atom Economy (%) = [164.18 / (124.11 + 58.08)] x 100 = 89.12%

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | This compound | C₁₀H₉FO | 164.18 | 89.12% |

| Acetone | C₃H₆O | 58.08 | Water (By-product) | H₂O | 18.02 | |

| Total Reactants | 182.19 | Total Products | 182.20 |

Exploration of Alternative Reaction Media for this compound Chemistry

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the context of this compound synthesis, research has moved towards greener alternatives to volatile organic compounds (VOCs).

Water: Performing the Claisen-Schmidt condensation in water is a highly attractive green option. A Wittig reaction, an alternative route to chalcones, has been successfully performed in water, offering high yields and simplifying the removal of by-products like triphenylphosphine (B44618) oxide. nih.gov For aldol condensations, water can be a suitable medium, although the low solubility of aromatic aldehydes can sometimes pose a challenge.

Deep Eutectic Solvents (DESs): DESs have emerged as a promising class of green solvents for chalcone (B49325) synthesis. rsc.orgresearchgate.net These solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point much lower than the individual components. researchgate.net They are often biodegradable, have low toxicity, exhibit low vapor pressure, and are simple to prepare. researchgate.netresearchgate.net

In some cases, DESs can act as both the solvent and the catalyst. For instance, a DES formed from 3-(cyclohexyldimethylammonio)propane-1-sulfonate (SB3-Cy) and (1S)-(+)-10-camphorsulfonic acid (CSA) has been used for chalcone synthesis where the acidic CSA component catalyzes the reaction, eliminating the need for an additional acid catalyst. rsc.orgrsc.org The use of such DESs offers advantages like mild reaction conditions, excellent yields, and the potential for recycling and reuse of the solvent/catalyst system. rsc.org

Table 2: Comparison of Reaction Media for Chalcone Synthesis

| Reaction Medium | Advantages | Disadvantages | Typical Catalyst |

| Ethanol/Methanol | Good solubility for reactants | Volatile, flammable, can be toxic | NaOH, KOH nih.gov |

| Water | Non-toxic, non-flammable, cheap | Low solubility of some organic reactants | Phase transfer catalysts may be needed |

| Deep Eutectic Solvents (DESs) | Low toxicity, low volatility, recyclable, can be catalytic researchgate.netresearchgate.net | Higher viscosity, product separation can be challenging | Can be self-catalytic or used with bases/acids rsc.org |

| Solvent-Free | High atom economy, minimal waste, simple work-up rsc.org | Potential for localized overheating, requires solid-state mixing | Solid NaOH, solid acid catalysts mdpi.comrsc.org |

Waste Minimization and By-product Valorization in Production Routes

Waste minimization in the production of this compound is achieved by addressing several aspects of the synthesis. The most significant source of waste is often the solvent used for the reaction and subsequent purification steps.

Solvent-Free Synthesis: A highly effective strategy for waste reduction is the use of solvent-free reaction conditions. rsc.org The Claisen-Schmidt condensation to form chalcones can be carried out by grinding the solid reactants (e.g., an acetophenone, a benzaldehyde, and solid NaOH) in a mortar and pestle. rsc.org This method minimizes waste production, often proceeds with high atom economy, and simplifies product isolation, which may only require washing with water. rsc.org

Catalyst Choice: Using catalytic rather than stoichiometric amounts of reagents reduces waste. Heterogeneous catalysts, such as layered double hydroxides (LDH) or their nanocomposites with reduced graphene oxide (rGO), have been employed for chalcone synthesis. mdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration and potentially reused, preventing their entry into waste streams.

By-product Management: The primary by-product in the Claisen-Schmidt condensation is water, which is benign. However, side reactions can generate other by-products, such as the product of Michael addition. mdpi.com Optimizing reaction conditions (temperature, reactant ratios, catalyst) can minimize the formation of these unwanted substances. While specific valorization strategies for by-products of this compound are not widely reported, a general approach in sustainable chemistry is to identify potential uses for any significant side-stream. For example, if di-addition products are formed, they could potentially be isolated and investigated as distinct chemical entities.

Energy Efficient Synthetic Strategies for this compound

Reducing energy consumption is another cornerstone of green chemistry. For the synthesis of this compound, several strategies can lower the energy footprint compared to traditional methods that require prolonged heating.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis to improve reaction yields and dramatically reduce reaction times, leading to significant energy savings. nih.gov The synthesis of chalcones via aldol condensation is well-suited to this technique. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, often leading to completion in minutes rather than hours. nih.gov

Solvent-Free Grinding: As mentioned previously, mechanochemical methods involving grinding at room temperature are not only waste-minimizing but also highly energy-efficient. rsc.org By avoiding the need to heat and reflux large volumes of solvent, the energy input is restricted to the physical act of grinding, which is minimal for laboratory-scale preparations.

Catalysis at Ambient Temperature: The development of highly active catalysts that function efficiently at room temperature is a key area of research. Using deep eutectic solvents that facilitate the reaction under mild conditions or highly basic nanocatalysts can obviate the need for heating, thereby conserving energy. mdpi.comrsc.org

Utilization of Renewable Feedstocks for Precursors to this compound

A long-term goal of sustainable chemistry is to shift from petrochemical feedstocks to renewable resources. The precursors for this compound are 4-fluorobenzaldehyde and acetone.

Acetone from Biomass: Acetone has a well-established history of production via fermentation. The Acetone-Butanol-Ethanol (ABE) fermentation process, which uses bacteria to convert starch or sugars from sources like corn or sugarcane, is a classic example of industrial biotechnology. resourcewise.combme.hu Modern research is focused on using non-food lignocellulosic biomass (e.g., corn stover, wheat straw) as a sustainable feedstock for ABE fermentation. bme.hu Furthermore, innovative gas fermentation technologies can produce acetone from waste gases (syngas) derived from biomass, offering a route with potentially lower greenhouse gas emissions. ornl.gov Another novel approach involves the engineered bacterium Escherichia coli to degrade the bioplastic poly(hydroxybutyrate) (PHB) directly into acetone. acs.org

Renewable Routes to 4-Fluorobenzaldehyde: The synthesis of aromatic aldehydes from renewable sources is more challenging. Lignin (B12514952), a complex aromatic polymer found in wood and agricultural waste, is a potential renewable source of various aromatic platform chemicals. However, the selective conversion of lignin to a specific compound like 4-fluorobenzaldehyde is a complex and ongoing area of research. Current "greener" approaches to 4-fluorobenzaldehyde synthesis focus on improving existing methods, such as the direct oxidation of 4-fluorotoluene (B1294773) using air or molecular oxygen as the oxidant, which is more environmentally benign than using stoichiometric heavy-metal oxidants. While the toluene (B28343) precursor is still typically derived from petroleum, future integrated biorefineries may provide bio-based aromatics that could be functionalized to produce fluorinated aldehydes.

Future Prospects and Unaddressed Research Questions for 1 4 Fluorophenyl but 2 En 1 One

Discovery of Novel Reactivity Patterns for 1-(4-Fluorophenyl)but-2-en-1-one

The core structure of this compound, featuring a reactive keto-ethylenic group, is a versatile platform for a multitude of chemical transformations. jchemrev.com While classical reactions like Michael additions and Claisen-Schmidt condensations are well-established for chalcones, significant research avenues remain in exploring novel reactivity patterns. jchemrev.comnih.gov The extended conjugation makes these molecules susceptible to polymerization and suitable as dienophiles in Diels-Alder reactions. wikipedia.org

Future research will likely focus on metal-free activation methods and exploring the unique influence of the 4-fluoro substituent. An underexplored area is the development of efficient, metal-free hydrosulfonylation reactions for this specific substrate, which could provide straightforward access to γ-keto sulfones—valuable intermediates in medicinal chemistry. rsc.org Furthermore, the α,β-unsaturated system is a precursor for synthesizing various heterocyclic compounds like pyrazoles and flavonoids, and investigating new catalytic systems to access diverse heterocyclic scaffolds from this compound remains a promising field. nih.gov

| Potential Reaction Type | Description | Key Research Question |

| Asymmetric Cycloadditions | Diastereoselective and enantioselective [4+2] or [3+2] cycloaddition reactions to form complex chiral carbocycles and heterocycles. | What chiral catalysts can effectively control the stereochemistry of cycloaddition reactions with this fluorinated substrate? |

| Metal-Free C-H Functionalization | Direct functionalization of C-H bonds on the aromatic ring or the enone backbone without the use of transition metals. | Can reaction conditions be developed to selectively functionalize specific C-H bonds, and how does the fluorine atom direct this reactivity? |

| Photochemical Transformations | [2+2] cycloadditions, E/Z isomerization, and other photochemical reactions initiated by UV/Visible light. | What are the photochemical properties of this compound, and can light be used to access unique molecular architectures? |

| Tandem/Cascade Reactions | Multi-step, one-pot reactions where the initial product of one reaction undergoes subsequent transformations. | Can a Michael addition be coupled with an intramolecular cyclization to rapidly build molecular complexity? |

Advancements in Stereocontrol for this compound Derivatives

Reactions involving the α,β-unsaturated system of this compound can generate one or more stereocenters, making stereocontrol a critical area for future investigation. The development of asymmetric methods to synthesize chiral derivatives is highly desirable, particularly for pharmaceutical applications. nih.gov